(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid
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Overview
Description
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is a chiral compound with potential applications in various fields of scientific research. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid typically involves multiple steps. One common approach is to start with the chiral amino acid precursor, which undergoes protection of the amine group using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then coupled with 4-methoxypyridine-3-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-pyridinecarboxylic acid derivatives.
Reduction: Formation of 3-(4-methoxypyridin-3-yl)propan-1-ol or 3-(4-methoxypyridin-3-yl)propanal.
Substitution: Formation of (S)-2-amino-3-(4-methoxypyridin-3-yl)propanoic acid.
Scientific Research Applications
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-hydroxypyridin-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-chloropyridin-3-yl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-fluoropyridin-3-yl)propanoic acid
Uniqueness
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Biological Activity
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxypyridin-3-yl)propanoic acid is an α-amino acid derivative notable for its unique structural features, including a tert-butoxycarbonyl group and a methoxypyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
- Molecular Formula : C14H20N2O5
- Molecular Weight : 296.32 g/mol
- CAS Number : 2349731-09-3
The presence of the methoxypyridine group may enhance its interaction with various biological targets, making it suitable for therapeutic applications. The compound's structure suggests potential for diverse biological activities, which can be explored through structure-activity relationship (SAR) studies.
Predicted Therapeutic Effects
Computational methods have been employed to predict the biological activity of this compound. These predictions indicate that the compound may interact with several biological targets, leading to various therapeutic effects. Key areas of interest include:
- Antimicrobial Activity : The methoxypyridine moiety is known to possess antimicrobial properties, which may be enhanced by the amino acid structure.
- Neuroprotective Effects : Compounds with similar structures have shown neuroprotective qualities, suggesting that this compound may also exhibit such properties.
- Anti-inflammatory Potential : The carboxylic acid functionality can contribute to anti-inflammatory effects, making it a candidate for conditions associated with inflammation.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of this compound, a comparative analysis with structurally similar compounds is useful.
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
4-Methoxypyridine | Contains a pyridine ring with a methoxy group | Antimicrobial, neuroprotective | Simpler structure without amino acid functionality |
Tert-butoxycarbonyl amino acids | General class of protected amino acids | Varies widely depending on side chains | Commonly used in peptide synthesis |
Pyridinecarboxylic acids | Carboxylic acid attached to a pyridine ring | Anti-inflammatory, analgesic | Different functional groups lead to varied activity |
This table illustrates how the combination of functionalities in this compound may enhance its therapeutic potential compared to simpler analogs.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of compounds similar to this compound. These studies often involve:
- Synthesis Protocols : Various synthetic routes have been explored, emphasizing the importance of the tert-butoxycarbonyl protecting group in stabilizing the amino functionality during reactions.
- Biological Assays : In vitro assays have been conducted to assess the antimicrobial and anti-inflammatory activities of synthesized derivatives, providing insights into their mechanisms of action.
For instance, a study evaluating derivatives of pyridine-containing amino acids demonstrated significant antimicrobial activity against several bacterial strains, suggesting that this compound may exhibit similar effects.
Properties
Molecular Formula |
C14H20N2O5 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(2S)-3-(4-methoxypyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-10(12(17)18)7-9-8-15-6-5-11(9)20-4/h5-6,8,10H,7H2,1-4H3,(H,16,19)(H,17,18)/t10-/m0/s1 |
InChI Key |
MWNBHVBMAVAGLR-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=C(C=CN=C1)OC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=C(C=CN=C1)OC)C(=O)O |
Origin of Product |
United States |
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